2'-Bromo-3'-fluoro-5'-hydroxyphenacyl chloride
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Overview
Description
2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride: is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride typically involves multiple steps, including halogenation and substitution reactionsThe final step involves the addition of a chloride group to complete the phenacyl chloride structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The process may include the use of catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenacyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the study of reaction mechanisms .
Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes and their role in biological processes .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: Industrially, 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Bromo-3,3,3-Trifluoropropene: Used in the synthesis of fluorinated organic compounds.
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Utilized in organic synthesis for introducing sulfonyl groups.
Uniqueness: 2’-Bromo-3’-fluoro-5’-hydroxyphenacyl chloride is unique due to its specific combination of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable reagent in scientific research .
Properties
Molecular Formula |
C8H5BrClFO2 |
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Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-3-fluoro-5-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-8-5(7(13)3-10)1-4(12)2-6(8)11/h1-2,12H,3H2 |
InChI Key |
BVMAAVNIDDRLNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Br)F)O |
Origin of Product |
United States |
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